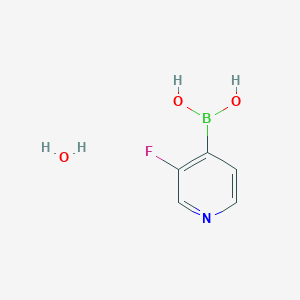

3-Fluoropyridine-4-boronic acid hydrate

Description

Significance of Boronic Acids as Versatile Building Blocks

Boronic acids, characterized by the R–B(OH)₂ functional group, are highly valued in organic synthesis for their stability, low toxicity, and broad functional group tolerance. nih.govresearchgate.net Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. boronmolecular.comnbinno.com This reaction's reliability and versatility have made boronic acids indispensable tools for chemists in both academic and industrial settings. pharmiweb.com Beyond cross-coupling, boronic acids participate in a range of other important transformations, including carbon-heteroatom bond formation and conjugate additions. pharmiweb.comnih.gov

Role of Fluorine Substitution in Pyridine (B92270) Derivatives

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comresearchgate.net In pyridine derivatives, the high electronegativity of fluorine can influence the electron distribution within the aromatic ring, affecting the molecule's reactivity, pKa, and metabolic stability. researchgate.netnbinno.com This strategic placement of fluorine can be used to fine-tune the electronic nature of the pyridine ring, which is a common scaffold in pharmaceuticals and functional materials. nbinno.comnih.gov Specifically, fluorine substitution can enhance binding affinity to biological targets and improve pharmacokinetic profiles by blocking sites of metabolic oxidation. mdpi.comresearchgate.net

Overview of 3-Fluoropyridine-4-boronic Acid Hydrate (B1144303) in Chemical Research

3-Fluoropyridine-4-boronic acid hydrate stands as a key reagent that combines the advantageous features of both boronic acids and fluorinated pyridines. chemimpex.com Its structure, featuring a boronic acid group at the 4-position and a fluorine atom at the 3-position of the pyridine ring, makes it a valuable building block for introducing a 3-fluoropyridin-4-yl moiety into a target molecule. This compound is particularly utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures. chemimpex.com The presence of the fluorine atom can influence the reactivity of the boronic acid and impart unique electronic properties to the resulting coupled products.

Historical Context of Boronic Acid Chemistry Development

The history of boronic acids dates back to 1860 with the first synthesis and isolation of ethylboronic acid by Edward Frankland. pharmiweb.comwikipedia.orgmolecularcloud.org For many years, their synthetic utility was not fully realized. A pivotal moment in boronic acid chemistry came in 1979 with the discovery of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and his colleagues. wiley-vch.de This groundbreaking work, which earned Suzuki the Nobel Prize in Chemistry in 2010, transformed boronic acids from chemical curiosities into indispensable reagents in organic synthesis. nbinno.com Since then, the field has expanded rapidly, with the development of new boronic acids, improved reaction conditions, and a broader scope of applications. researchgate.net

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound dictate its handling, reactivity, and suitability for various applications. The key chemical and physical characteristics of this compound are summarized below.

| Property | Value |

| Chemical Formula | C₅H₅BFNO₂ sigmaaldrich.com |

| Molecular Weight | 140.91 g/mol sigmaaldrich.com |

| Appearance | White to off-white solid |

| Melting Point | 220 °C organoborons.com |

| Solubility | Slightly soluble in water. Soluble in some common organic solvents like DMSO and DMF. |

| SMILES string | OB(O)c1ccncc1F sigmaaldrich.com |

| InChI Key | QUHSESYLMZVXCN-UHFFFAOYSA-N sigmaaldrich.com |

Synthesis and Manufacturing Processes

The synthesis of 3-Fluoropyridine-4-boronic acid is typically achieved through a multi-step process starting from a readily available pyridine derivative. A common synthetic route involves the lithiation of a protected 3-fluoropyridine (B146971) followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis to yield the desired boronic acid.

One established method begins with 3-fluoropyridine. The process involves a directed ortho-metalation, where a strong base like lithium diisopropylamide (LDA) deprotonates the pyridine ring at the 4-position, guided by the fluorine atom. The resulting lithiated intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate. The final step is an acidic workup to hydrolyze the boronate ester, affording 3-Fluoropyridine-4-boronic acid. Purification is typically achieved through recrystallization.

Applications in Organic Synthesis

The utility of this compound is most prominently demonstrated in its application as a coupling partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. nih.govresearchgate.net this compound serves as an excellent nucleophilic partner in these reactions, allowing for the efficient introduction of the 3-fluoropyridin-4-yl motif.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a base, and a suitable solvent system. organic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net

The fluorine substituent on the pyridine ring can influence the electronic properties of the boronic acid, potentially affecting the rate and efficiency of the transmetalation step. researchgate.net This allows for a degree of control over the reactivity and selectivity of the coupling reaction.

Other Cross-Coupling Reactions

While most prominently used in Suzuki-Miyaura couplings, the versatility of boronic acids allows for their participation in other types of cross-coupling reactions. For instance, under specific conditions, this compound could potentially be used in Chan-Lam coupling reactions for the formation of C-N or C-O bonds, or in Heck-type reactions. The development of new catalytic systems continues to expand the scope of reactions in which boronic acids can be employed.

Properties

IUPAC Name |

(3-fluoropyridin-4-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGEMIQUNLQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=NC=C1)F)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381405 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029880-18-9 | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoropyridine-4-boronic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropyridine 4 Boronic Acid Hydrate

Directed Lithiation-Borylation Approaches

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the context of 3-fluoropyridine (B146971), the fluorine atom and the pyridine (B92270) nitrogen atom cooperatively direct the deprotonation to the C4-position, enabling the regioselective synthesis of the target boronic acid. wikipedia.org

The fluorine substituent at the 3-position of the pyridine ring plays a crucial role in directing the regioselectivity of the lithiation. The inductive effect of the fluorine atom increases the acidity of the adjacent protons, particularly at the C2 and C4 positions. Concurrently, the nitrogen atom of the pyridine ring can coordinate with the lithium base, further influencing the site of deprotonation. wikipedia.org Experimental evidence with halopyridines has shown that lithiation often occurs ortho to the halogen atom. researchgate.net For 3-fluoropyridine, this results in a strong preference for deprotonation at the C4-position, leading to the formation of a 3-fluoro-4-lithiopyridine intermediate. This high regioselectivity is a key advantage of this synthetic route.

Strong lithium bases are essential for the deprotonation of the relatively electron-deficient pyridine ring. Commonly employed bases for this transformation include lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi). uwindsor.ca LDA is a sterically hindered, non-nucleophilic strong base, which is often favored for selective deprotonations as it minimizes the risk of nucleophilic addition to the pyridine ring. uwindsor.ca n-Butyllithium, a stronger and more nucleophilic base, can also be effective, particularly at low temperatures. uwindsor.ca The choice of base can be influenced by the specific substrate and the desired reaction conditions.

Table 1: Common Lithium Bases for Directed Lithiation

| Lithium Base | Abbreviation | Typical Reaction Temperature | Key Characteristics |

| Lithium diisopropylamide | LDA | -78 °C to -40 °C | Strong, non-nucleophilic, sterically hindered |

| n-Butyllithium | n-BuLi | -78 °C | Very strong, nucleophilic |

Once the 3-fluoro-4-lithiopyridine intermediate is formed, it is quenched with a suitable boron electrophile to form the carbon-boron bond. Triisopropyl borate (B1201080), B(O-i-Pr)₃, is a widely used and effective electrophile for this purpose. rsc.org The lithiated pyridine acts as a nucleophile, attacking the electrophilic boron atom of the borate ester. This results in the formation of a lithium triisopropoxyborate intermediate.

The reaction mixture containing the borate intermediate is then subjected to an acidic workup. This step serves two purposes: it protonates the pyridine nitrogen and hydrolyzes the borate ester to the desired boronic acid. The use of aqueous acid, such as hydrochloric acid, facilitates the cleavage of the boron-oxygen bonds of the triisopropoxyborate, yielding 3-fluoropyridine-4-boronic acid. nih.gov During purification and isolation, the boronic acid readily incorporates a molecule of water to form the stable hydrate (B1144303).

The yield and selectivity of the directed lithiation-borylation can be influenced by several factors. Temperature control is critical; lithiation is typically carried out at low temperatures (e.g., -78 °C) to ensure the stability of the lithiated intermediate and prevent side reactions. harvard.edu The choice of solvent also plays a role, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being common as they can solvate the lithium cation and influence the aggregation state and reactivity of the organolithium reagent. uwindsor.caresearchgate.net The stoichiometry of the base and the rate of addition are also important parameters to control for achieving high yields and minimizing the formation of byproducts.

Halogen-Magnesium Exchange (Grignard) Reagent Borylation Methods

An alternative and powerful method for the synthesis of aryl and heteroaryl boronic acids is through the use of Grignard reagents generated via halogen-magnesium exchange. rsc.orgclockss.org This approach avoids the use of highly basic organolithium reagents for deprotonation and instead relies on the exchange of a halogen atom (typically bromine or iodine) with an organomagnesium species.

This methodology involves starting with a 4-halo-3-fluoropyridine, such as 4-bromo-3-fluoropyridine. The key step is the halogen-magnesium exchange reaction, which is efficiently promoted by reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). clockss.orgresearchgate.netnih.gov This "turbo-Grignard" reagent is highly effective for the Br-Mg exchange even at low temperatures, offering excellent functional group tolerance. clockss.orgresearchgate.net

The resulting 3-fluoro-4-pyridylmagnesium chloride intermediate is then reacted in situ with a boron electrophile, such as triisopropyl borate. rsc.org The Grignard reagent attacks the boron center to form a magnesium borate complex. Subsequent acidic workup, similar to the lithiation-borylation route, hydrolyzes the borate ester to furnish 3-fluoropyridine-4-boronic acid, which is isolated as its hydrate. This method is particularly advantageous when the starting halopyridine is readily available and offers a milder alternative to directed lithiation.

Table 2: Comparison of Synthetic Methodologies

| Feature | Directed Lithiation-Borylation | Halogen-Magnesium Exchange Borylation |

| Starting Material | 3-Fluoropyridine | 4-Halo-3-fluoropyridine (e.g., 4-bromo-3-fluoropyridine) |

| Key Reagent | Strong lithium base (LDA, n-BuLi) | Grignard exchange reagent (e.g., iPrMgCl·LiCl) |

| Intermediate | 3-Fluoro-4-lithiopyridine | 3-Fluoro-4-pyridylmagnesium chloride |

| Key Transformation | C-H activation (deprotonation) | C-Halogen activation (halogen-metal exchange) |

| Advantages | Atom economical (starts from C-H bond) | Milder conditions, good functional group tolerance |

| Considerations | Requires very low temperatures, sensitive to moisture | Requires a pre-functionalized starting material |

Palladium-Catalyzed Cross-Coupling Strategies for Boronic Acid Formation

As an alternative to Grignard-based methods, palladium-catalyzed cross-coupling reactions offer a powerful and versatile platform for synthesizing boronic acids with excellent functional group tolerance. google.comnih.gov The most prominent of these is the Miyaura borylation reaction. organic-chemistry.orgalfa-chemistry.comwikipedia.org

The Miyaura borylation reaction involves the coupling of an aryl or heteroaryl halide (e.g., 4-chloro-3-fluoropyridine (B1587321) or 4-bromo-3-fluoropyridine) with a diboron (B99234) reagent. wikipedia.org The most commonly used diboron reagent is bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgalfa-chemistry.com

The reaction is catalyzed by a palladium(0) species and requires a base, typically a mild one like potassium acetate (B1210297) (KOAc), to activate the diboron reagent. alfa-chemistry.com The process is highly efficient for creating a carbon-boron bond directly from the carbon-halogen bond. The initial product is a boronate ester (the pinacol (B44631) ester of 3-fluoropyridine-4-boronic acid), which is stable and can be easily isolated and purified. organic-chemistry.org This ester can then be hydrolyzed to the desired boronic acid if needed, although pinacol boronates themselves are competent coupling partners in subsequent reactions like the Suzuki-Miyaura coupling. organic-chemistry.org

| Component | Example | Role in Reaction |

|---|---|---|

| Heteroaryl Halide | 4-Chloro-3-fluoropyridine | Electrophilic partner, source of the pyridine core |

| Diboron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boron moiety |

| Palladium Catalyst | Pd(dppf)Cl₂ | Catalyzes the C-B bond formation |

| Base | Potassium Acetate (KOAc) | Activates the diboron reagent |

| Solvent | Dioxane, THF | Reaction medium |

The success of the Miyaura borylation heavily depends on the choice of the palladium catalyst and the associated ligands. The ligand stabilizes the palladium center and modulates its reactivity, influencing both the catalytic activity and the stability of the catalyst.

For the borylation of heteroaryl chlorides, which are often less reactive than bromides, the selection of an appropriate ligand is critical. Electron-rich and sterically bulky phosphine (B1218219) ligands are particularly effective.

Pd(dppf)Cl₂ : [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) is a widely used and robust catalyst for various cross-coupling reactions, including Miyaura borylations. nih.govchemicalforums.comorganic-chemistry.org The dppf ligand provides excellent stability to the palladium center and facilitates the key steps of the catalytic cycle. nih.gov

XPhos : (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is another highly effective Buchwald-type ligand. medium.comacs.org Its steric bulk and electron-donating properties promote high catalytic turnover rates, making it an optimal ligand for the borylation of challenging substrates like heteroaryl chlorides. nih.govhkbu.edu.hk

The selection of these advanced catalytic systems ensures high yields and efficiency, broad functional group tolerance, and applicability to less reactive chloro-substituted precursors, making the palladium-catalyzed approach a highly attractive and practical method for the synthesis of 3-fluoropyridine-4-boronic acid hydrate. nih.govacs.org

| Catalyst/Precatalyst | Ligand | Key Features |

|---|---|---|

| Pd(dppf)Cl₂ | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Robust, versatile, good stability, widely used for various cross-couplings. nih.govorganic-chemistry.org |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Highly active system, excellent for unactivated aryl chlorides due to ligand's bulk and electron-rich nature. nih.govacs.orghkbu.edu.hk |

| XPhos-Pd-G2 | XPhos | A preformed catalyst that is air-stable and highly efficient, simplifying reaction setup. medium.comnih.govnih.gov |

Iridium- or Rhodium-Catalyzed C-H or C-F Borylation

Transition-metal catalysis provides a powerful tool for the direct introduction of a boronic acid group onto the pyridine ring. Both iridium and rhodium complexes have demonstrated efficacy in catalyzing the borylation of fluorinated pyridines through either C-H or C-F bond activation.

Iridium-catalyzed C-H borylation is a prominent method for creating carbon-boron bonds. The regioselectivity of this reaction is primarily governed by steric factors, though electronic effects also play a role. In the case of substituted pyridines, the borylation typically occurs at the less sterically hindered position. For a substrate like 3-fluoropyridine, the iridium catalyst would likely direct borylation to a position influenced by the fluoro substituent. Research on various substituted pyridines has shown that this methodology is compatible with a range of functional groups, including halogens. The reactions are often carried out under neat conditions, avoiding the need for a solvent, and can produce pyridylboronic esters in good to excellent yields. These esters are generally stable enough for purification by column chromatography.

Rhodium-catalyzed C-F bond borylation presents an alternative strategy, particularly for polyfluoroarenes. This method can exhibit high ortho-selectivity with respect to a directing group. For N-heterocycle-substituted fluoroarenes, commercially available rhodium catalysts can effectively cleave a C-F bond to install a boryl group under mild conditions. This approach is significant as it provides access to borylated fluoroarenes that are useful in the synthesis of photoelectronic materials. Preliminary mechanistic studies suggest a Rh(III)/Rh(V) catalytic cycle may be involved in this transformation. The choice between C-H and C-F borylation would depend on the specific substitution pattern of the pyridine ring and the desired regiochemical outcome.

| Catalyst System | Substrate Type | Bond Activated | Key Features |

| Iridium complexes | Substituted Pyridines | C-H | Sterically controlled regioselectivity, solvent-free conditions, good to excellent yields. |

| Rhodium complexes | N-heterocycle-substituted polyfluoroarenes | C-F | High ortho-selectivity, mild reaction conditions, broad substrate scope. |

Alternative Synthetic Routes and Emerging Technologies

Beyond direct C-H or C-F borylation, several other innovative synthetic strategies have been developed for the preparation of pyridinylboronic esters and their corresponding acids. These emerging technologies offer alternative disconnection approaches and can provide access to complex pyridine structures.

[4+2] Cycloaddition Approaches for Pyridinylboronic Esters

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, offer a powerful method for the construction of the pyridine ring itself, with the boronic ester group incorporated from the outset. This approach involves the reaction of a diene with a dienophile. For the synthesis of pyridinylboronic esters, alkynylboronates can serve as dienophiles in cycloadditions with 1,4-oxazin-2-ones or 2-pyrazinones. This strategy provides a direct and regioselective route to highly functionalized pyridine boronic ester derivatives. The inherent predictability of cycloaddition reactions allows for precise control over the substitution pattern of the resulting pyridine ring, making it a valuable tool for accessing complex molecular architectures that might be challenging to obtain through functionalization of a pre-existing pyridine.

Transition-Metal-Free Protocols in Boronic Acid Synthesis

In an effort to develop more sustainable and cost-effective synthetic methods, transition-metal-free protocols for the synthesis of boronic acids have gained significant attention. One such approach involves the use of boron trifluoride (BF₃) for the C-H borylation of N-heteroarenes. nih.gov This reaction is typically assisted by a sterically hindered amine and can be catalyzed by thioureas. Computational studies suggest that this transformation may proceed through a frustrated Lewis pair (FLP) mechanism. nih.gov The resulting aryldifluoroboranes can be stabilized by conversion to their corresponding air-stable organotrifluoroborates. nih.gov This metal-free approach avoids the potential for metal contamination in the final product, which is a significant advantage in the synthesis of pharmaceutical intermediates.

In Situ Quench Procedures and Their Efficacy

A highly effective and scalable method for the synthesis of pyridylboronic acids involves a halogen-lithium exchange followed by an in situ quench with a borate ester. This procedure has been successfully applied to the synthesis of 3-pyridylboronic acid and is conceptually applicable to 3-fluoropyridine-4-boronic acid. In this method, an organolithium reagent, such as n-butyllithium, is added to a solution containing both the halopyridine (e.g., 4-bromo-3-fluoropyridine) and a trialkyl borate (e.g., triisopropyl borate). The rationale behind this "in situ quench" is that the halogen-lithium exchange is significantly faster than the reaction of the organolithium reagent with the borate ester. orgsyn.org The resulting lithiated pyridine intermediate is immediately trapped by the borate ester present in the reaction mixture, which minimizes the occurrence of side reactions. orgsyn.org This protocol allows the reaction to be conducted at much higher temperatures than traditional stepwise procedures, which often require cryogenic conditions (-78 °C). orgsyn.org

| Temperature | Yield of 3-pyridylboronic acid |

| 0°C | 80% |

| -40°C | 90-95% |

Table based on the synthesis of 3-pyridylboronic acid, demonstrating the efficacy of the in situ quench procedure at various temperatures. orgsyn.org

Large-Scale Synthesis and Industrial Viability

The industrial viability of a synthetic route is a critical consideration, and for this compound, scalability is a key factor. Traditional methods for preparing pyridine boronic acids often rely on cryogenic temperatures and may produce modest yields, rendering them unsuitable for large-scale production. orgsyn.org

The in situ quench protocol, however, presents a significant advancement in this regard. The ability to perform the reaction at higher temperatures (e.g., -40 °C to 0 °C) drastically reduces the energy costs and specialized equipment required for large-scale manufacturing. orgsyn.org Furthermore, this method has been demonstrated to be scalable to the kilogram level for the synthesis of 3-pyridylboronic acid, with the product conveniently isolated by crystallization. orgsyn.org This suggests that a similar process for 3-Fluoropyridine-4-boronic acid would also be amenable to industrial production.

Reactivity and Mechanistic Investigations of 3 Fluoropyridine 4 Boronic Acid Hydrate in Organic Transformations

Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is a versatile method for constructing biaryl and heteroaryl structures. researchgate.netnih.gov 3-Fluoropyridine-4-boronic acid hydrate (B1144303) serves as a valuable nucleophilic partner in these transformations, allowing for the introduction of the 3-fluoropyridin-4-yl moiety into a wide array of molecular scaffolds.

First published by Akira Suzuki and Norio Miyaura, the reaction's significance was recognized with the 2010 Nobel Prize in Chemistry. researchgate.net The fundamental process involves the palladium-catalyzed reaction of an organoboron species, such as 3-Fluoropyridine-4-boronic acid hydrate, with an organic halide (R-X) or triflate (R-OTf) in the presence of a base. researchgate.netnih.gov

The catalytic cycle is generally understood to proceed through three primary steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide or triflate (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a new organopalladium(II) species. researchgate.netmdpi.com This step is often the rate-determining step in the cycle. mdpi.com

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide or triflate. This step requires activation of the organoboron compound by a base to form a more nucleophilic boronate species. researchgate.netmdpi.com

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the final carbon-carbon bond of the desired product (Ar-Ar'). This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comresearchgate.net

This cycle allows for the catalytic use of the palladium species to generate the cross-coupled product in high yield.

The choice of the palladium catalyst and its associated ligands is critical to the success and efficiency of the Suzuki-Miyaura reaction. researchgate.net While various palladium sources can be used, tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a commonly employed and effective catalyst for coupling 3-Fluoropyridine-4-boronic acid. google.com Other successful catalyst systems include those derived from palladium(II) sources like palladium(II) acetate (B1210297) in combination with phosphine (B1218219) ligands, or pre-formed complexes such as dichloro[1,1'-bis(diphenylphosphino)-ferrocene]palladium(II) ([Pd(dppf)Cl₂]). nih.govgoogle.com

Ligands play a crucial role by stabilizing the palladium center, influencing its reactivity, and facilitating the key steps of the catalytic cycle. Bulky and electron-rich phosphine ligands, such as biarylphosphines (e.g., SPhos), have been shown to enhance the rates of both oxidative addition and reductive elimination, thereby improving catalyst turnover and expanding the scope of substrates to include less reactive aryl chlorides. googleapis.com The use of N-heterocyclic carbene (NHC) ligands has also been developed to create highly active and stable catalyst systems.

In documented applications involving 3-Fluoropyridine-4-boronic acid, catalysts have ranged from the classical [Pd(PPh₃)₄] to more specialized systems, demonstrating the compound's compatibility with various catalytic environments. google.comgoogle.comgoogle.com

The selection of an appropriate base and solvent system is paramount for an efficient Suzuki-Miyaura coupling. The base is essential for the transmetalation step, where it activates the boronic acid by converting it into a more nucleophilic boronate species. researchgate.netmdpi.com Common bases include inorganic carbonates (e.g., Na₂CO₃, K₂CO₃, K₃PO₄), phosphates, and hydroxides, as well as organic bases like triethylamine (B128534) (Et₃N). google.comgoogle.comgoogle.com The strength and solubility of the base can significantly impact reaction rates and yields.

The solvent must be capable of dissolving the various components of the reaction and often plays a role in modulating the reactivity of the catalyst and reagents. rsc.org A wide range of solvents have been employed, from ethereal solvents like 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) to alcoholic solvents or mixtures with water. google.comgoogle.com Aqueous solvent mixtures are common, as they can effectively dissolve inorganic bases and facilitate the formation of the active boronate species. rsc.org

For 3-Fluoropyridine-4-boronic acid, successful couplings have been reported using various base-solvent combinations, highlighting its versatility.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield |

| tert-Butyl-4-[5-bromo-6-(4-chlorophenyl)-pyrazin-2-yl]-piperazine-1-carboxylate google.com | [Pd(PPh₃)₄] (5) | Na₂CO₃ | Dioxane/Water | 100 | - |

| (E)-3-(6-Aminopyridin-3-yl)-N-((5-bromo-7-chlorobenzofuran-2-yl)methyl)acrylamide google.com | Catalyst not specified | K₃PO₄ | THF | 40 | - |

| Aryl Halide google.com | [Pd(PPh₃)₄] (20) | Et₃N | Toluene/EtOH | 120 (MW) | - |

| Aryl Halide google.com | [Pd(dppf)Cl₂] or [Pd(PPh₃)₄] or Pd(OAc)₂/PPh₃ | Na₂CO₃, K₂CO₃ | Dioxane, DME, Water, Toluene, DMF | - | - |

This table presents a selection of reported reaction conditions for Suzuki-Miyaura couplings involving 3-Fluoropyridine-4-boronic acid, compiled from various sources. google.comgoogle.comgoogle.comgoogle.com

This compound is a versatile coupling partner compatible with a broad range of electrophiles. The reaction is not limited to simple aryl halides but extends to complex, multi-functionalized heteroaryl systems. The reactivity of the electrophilic partner generally follows the trend I > OTf ≈ Br >> Cl, which is related to the bond strength and the ease of the oxidative addition step. mdpi.com

The utility of 3-Fluoropyridine-4-boronic acid is demonstrated in its coupling with various complex substrates, including:

Polychlorinated Heterocycles: It has been successfully coupled with brominated pyrazine (B50134) derivatives that also contain a chlorine substituent, showcasing the potential for chemoselectivity. google.com

Functionalized Benzofurans: The reaction proceeds with brominated benzofuran (B130515) scaffolds bearing amide functionalities. google.com

Other Heteroaryl Halides: The scope includes reactions with a variety of heteroaryl halides, which are common structural motifs in pharmaceuticals. mdpi.comresearchgate.net The electron-deficient nature of many heteroaryl rings makes them excellent substrates for these coupling reactions. mdpi.com

The reaction also works well with triflates (OTf), which are effective substitutes for halides. mdpi.com This broad scope makes 3-Fluoropyridine-4-boronic acid a valuable tool for medicinal chemists in lead optimization and the synthesis of complex drug candidates.

While many applications of 3-Fluoropyridine-4-boronic acid involve coupling with sp²-hybridized carbons where stereoselectivity at the carbon center is not a factor, the principles of stereoselectivity are crucial when chiral coupling partners are used. Generally, the Suzuki-Miyaura reaction is stereospecific. The oxidative addition of alkyl halides often proceeds via an Sₙ2 mechanism with inversion of configuration, while transmetalation and reductive elimination typically occur with retention of stereochemistry. mdpi.com

Regioselectivity becomes a key consideration when the coupling partner contains multiple potential reaction sites, such as polyhalogenated aromatic or heteroaromatic compounds. For instance, in substrates like 2,4-dichloropyrimidines, coupling often occurs preferentially at the C4 position due to the higher reactivity of the C4-chlorine bond towards oxidative addition. mdpi.com The specific reaction conditions, including the choice of catalyst and ligand, can be tuned to control which site reacts, allowing for the sequential and regioselective synthesis of multi-substituted heterocycles.

The transmetalation and reductive elimination steps are critical to the carbon-carbon bond formation and catalyst turnover in the Suzuki-Miyaura reaction.

Transmetalation: This step, which transfers the 3-fluoropyridinyl group from boron to palladium, is not a simple substitution. It is widely accepted that the base plays a crucial role by reacting with the boronic acid to form a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻. There has been considerable debate over the exact mechanism, with two primary pathways proposed: one involving the reaction of the boronate complex with the arylpalladium(II) halide, and another involving the reaction of a neutral boronic acid with an arylpalladium(II) hydroxo complex (formed by the reaction of the halide complex with the base). google.com Studies suggest that for reactions in aqueous media with weak bases, the pathway involving the palladium hydroxo complex reacting with the neutral boronic acid is kinetically favored. google.com

Reductive Elimination: This is the final, bond-forming step where the two organic ligands on the palladium(II) intermediate couple to yield the biaryl product and regenerate the Pd(0) catalyst. researchgate.net For reductive elimination to occur, the organopalladium(II) complex must typically adopt a cis configuration. mdpi.com The rate of this step can be influenced by the electronic properties of the ligands on palladium and the organic groups being coupled. Electron-donating ligands on the palladium center can accelerate this process. Kinetic studies have confirmed that this step is typically fast and intramolecular. mdpi.com The presence of hydroxide (B78521) ions has also been shown to potentially promote the reductive elimination step.

Advancements in Green Chemistry Applications of Suzuki-Miyaura Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, but traditional protocols often rely on volatile organic solvents and generate significant waste. nih.gov The principles of green chemistry aim to mitigate the environmental impact of chemical processes, and recent advancements have focused on developing more sustainable Suzuki-Miyaura reactions. rsc.org These efforts include the use of water as a reaction medium, the development of reusable catalysts, and improving the atom economy of the reaction. nih.govresearchgate.net

3-Fluoropyridine-4-boronic acid is well-suited for these greener methodologies. Its application in aqueous Suzuki-Miyaura couplings represents a significant step towards more environmentally benign syntheses. nih.gov The use of water as the sole medium, often at room temperature, drastically reduces the environmental footprint associated with organic solvents. nih.gov Furthermore, advancements in catalyst systems, such as the use of palladium nanoparticles on solid supports, allow for catalyst recycling, another key principle of green chemistry. rsc.org

The stability and reactivity of boronic acids are crucial for the success of these reactions. One innovative approach involves the use of N-methyliminodiacetic acid (MIDA) boronates, which are air-stable, crystalline solids. nih.gov These protected forms of boronic acids can be slowly released into the reaction mixture, which is particularly advantageous for notoriously unstable heteroaromatic boronic acids, preventing decomposition and side reactions like protodeboronation. nih.govnih.gov This slow-release strategy enhances the efficiency and yield of couplings involving sensitive substrates. nih.gov

| Green Chemistry Principle | Application in Suzuki-Miyaura Reactions with 3-Fluoropyridine-4-boronic Acid | Reference |

| Use of Sustainable Solvents | Reactions are performed in water, eliminating the need for volatile organic solvents. | nih.gov |

| Atom Economy | One-pot borylation and subsequent Suzuki-Miyaura coupling improve overall efficiency. | rsc.org |

| Catalyst Recycling | Use of heterogeneous catalysts allows for recovery and reuse, reducing waste. | rsc.org |

| Use of Protected Reagents | MIDA boronates provide enhanced stability and allow for slow release of the boronic acid, minimizing side reactions. | nih.gov |

Other Cross-Coupling Reactions

Beyond the well-established Suzuki-Miyaura reaction, this compound is a competent coupling partner in a variety of other cross-coupling reactions, enabling the formation of carbon-heteroatom bonds and offering alternative synthetic strategies.

The formation of carbon-nitrogen bonds is fundamental in the synthesis of pharmaceuticals and agrochemicals. The Chan-Evans-Lam (CEL) coupling is a copper-catalyzed reaction that forms C-N bonds by coupling arylboronic acids with amines, amides, and other N-H containing compounds. wikipedia.orgorganic-chemistry.org This reaction is often conducted under mild conditions, at room temperature, and open to the air, making it an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org

3-Fluoropyridine-4-boronic acid, with its activated boronic acid moiety, is an effective substrate in CEL reactions for the synthesis of N-arylpyridines. The electron-withdrawing nature of the fluorinated pyridine (B92270) ring can enhance the rate of transmetalation to the copper catalyst. nih.gov Research has shown that the presence of a fluoroalkyl group on a heterocyclic ring, such as a pyrimidine, significantly promotes the N-arylation reaction with arylboronic acids. nih.gov This suggests that the electronic properties of 3-Fluoropyridine-4-boronic acid are favorable for this transformation. The reaction mechanism is believed to involve the formation of a copper(III)-aryl-amide intermediate, which then undergoes reductive elimination to yield the N-arylated product. wikipedia.org

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

| Chan-Evans-Lam N-Arylation | 3-Fluoropyridine-4-boronic acid + Amine/Amide | Copper (II) Acetate | Mild conditions, air-tolerant, forms C-N bonds. | wikipedia.orgnih.gov |

| Buchwald-Hartwig Amination | Aryl Halide + Amine | Palladium complex with phosphine ligands | Broad substrate scope, but requires inert atmosphere and can be sensitive to functional groups. | organic-chemistry.org |

Denitrative cross-coupling has emerged as a valuable synthetic strategy, utilizing readily available nitroarenes as starting materials. nsmsi.ir In these reactions, the nitro group is replaced by a new substituent via a transition-metal-catalyzed process. researchgate.net Arylboronic acids, including 3-Fluoropyridine-4-boronic acid, serve as the coupling partner to introduce an aryl or heteroaryl group. acs.org

This methodology offers a significant advantage as it bypasses the need to first convert nitroarenes into more traditional coupling partners like aryl halides or triflates, thus streamlining the synthetic route. nsmsi.irresearchgate.net Palladium and rhodium are common catalysts for these transformations. acs.org For instance, a rhodium catalyst can facilitate the denitrative coupling of nitroarenes with arylboronic acids in the presence of water to form diaryl ethers. acs.org Similarly, palladium catalysts, particularly with specialized phosphine ligands like BrettPhos, have been shown to be effective in denitrative Suzuki-Miyaura couplings to form biaryl compounds. acs.org The mechanism is thought to involve the oxidative addition of the C-NO2 bond to the metal center, followed by transmetalation with the boronic acid and subsequent reductive elimination. acs.org

Boronic Acid Catalysis (BAC)

In addition to their role as reagents in cross-coupling reactions, boronic acids can themselves act as catalysts. rsc.org This field, known as boronic acid catalysis (BAC), leverages the unique properties of the boron atom to activate substrates, particularly those containing hydroxy groups. researchgate.net

The catalytic activity of boronic acids stems from the Lewis acidic nature of the trivalent boron atom, which possesses an empty p-orbital. nih.govsdu.dk This Lewis acidity can be significantly modulated by the substituents on the aromatic ring. Electron-withdrawing groups, such as the fluorine atom and the nitrogen in the pyridine ring of 3-Fluoropyridine-4-boronic acid, enhance the boron's Lewis acidity. nih.gov This increased acidity makes the boron center more susceptible to nucleophilic attack, facilitating the formation of a tetracoordinate boronate species. nih.govnih.gov

This interaction is a reversible covalent bond, typically with a hydroxy group from an alcohol, carboxylic acid, or diol. rsc.orgualberta.ca The formation of this boronate intermediate is the key step in boronic acid catalysis, as it activates the substrate for subsequent transformations. nih.gov The pKa value of a boronic acid is a measure of its Lewis acidity, with lower pKa values indicating stronger acidity. For instance, the pKa of unsubstituted phenylboronic acid is 8.86, while the introduction of fluorine atoms can lower this value significantly. nih.gov

| Compound | pKa | Effect of Substituents | Reference |

| Phenylboronic acid | 8.86 | Baseline | nih.gov |

| 4-Fluorophenylboronic acid | 8.77 | Minor increase in acidity | nih.gov |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | Significant increase in acidity due to multiple electron-withdrawing fluorine atoms. | nih.gov |

The reversible formation of boronate esters is the cornerstone of BAC for activating hydroxy groups. rsc.orgualberta.ca Once the boronate ester is formed, the oxygen atom of the original hydroxy group becomes more electrophilic, facilitating its departure as a leaving group. This allows for a variety of subsequent reactions, such as nucleophilic substitution or elimination, under mild conditions. rsc.orgresearchgate.net

Boronic acid catalysis provides an atom-economical and environmentally friendly alternative to traditional methods of hydroxy group activation, which often require stoichiometric amounts of activating agents like sulfonyl chlorides or convert the alcohol to a halide. rsc.org For example, boronic acids can catalyze the formation of amides from carboxylic acids and amines by activating the carboxylic acid's hydroxy group. nih.gov They can also activate alcohols to form carbocation intermediates for Friedel-Crafts-type reactions. rsc.org Given the enhanced Lewis acidity of 3-Fluoropyridine-4-boronic acid due to its electronic structure, it is a promising candidate for use as a catalyst in these types of transformations. nih.govnih.gov

Electrophilic Activation of Carboxylic Acids and Alcohols

Boronic acid catalysis has emerged as a powerful strategy for the metal-free, atom-economical activation of hydroxyl-containing compounds like carboxylic acids and alcohols. rsc.orgnih.gov The Lewis acidic nature of the boronic acid group allows it to form reversible covalent bonds with hydroxyl groups, thereby activating them for subsequent reactions. ualberta.ca This activation circumvents the need for wasteful stoichiometric conversion of hydroxyl groups into more reactive leaving groups like halides or sulfonates. rsc.org

Highly electron-deficient arylboronic acids, particularly those bearing fluorine atoms, exhibit increased Lewis acidity, making them effective catalysts for the electrophilic activation of alcohols towards nucleophilic substitution, often proceeding through an SN1-type mechanism. nih.govualberta.ca The fluorine substituent on the pyridine ring of this compound enhances its Lewis acidity, making it a suitable candidate for catalyzing such transformations. This catalytic activation can facilitate reactions like Friedel-Crafts-type alkylations where an activated alcohol is trapped by arenes or other nucleophiles. rsc.orggoogle.com Similarly, boronic acid catalysis can activate carboxylic acids for reactions such as amidation. rsc.org

Table 1: Principles of Electrophilic Activation by Boronic Acids

| Activating Agent | Substrate | Activation Mode | Subsequent Transformation |

| Electron-Deficient Arylboronic Acid | Alcohol | Formation of a boronate ester, polarization of the C-O bond, formation of a carbocation intermediate. nih.govualberta.ca | Nucleophilic substitution (e.g., Friedel-Crafts alkylation). rsc.org |

| Arylboronic Acid | Carboxylic Acid | Formation of a reactive acylboronate species. rsc.org | Amide bond formation, cycloadditions, conjugate additions. rsc.org |

Nucleophilic Activation of Diols and Saccharides

In contrast to the electrophilic activation of simple alcohols, boronic acids can activate polyols, such as diols and saccharides, through a nucleophilic pathway. This process involves the formation of a tetrahedral anionic boronate ester adduct, which enhances the oxygen-centered nucleophilicity of the diol. rsc.orgnih.gov This interaction is particularly effective with cis-1,2- and 1,3-diols, which are ubiquitous in saccharides, as they form stable five- or six-membered cyclic boronate esters. nih.gov

This reversible covalent interaction forms the basis for boronic acid-based sensors for saccharide detection. nih.govnih.gov Fluorinated boronic acids appended to reporter groups have been specifically developed for this purpose. For instance, fluorinated bis-boronic acid bipyridinium salts have been used for the recognition and discrimination of various diol-containing analytes, including saccharides, via ¹⁹F NMR spectroscopy. researchgate.net The binding event, which converts the sp²-hybridized boronic acid to an sp³-hybridized boronate ester, induces a measurable shift in the fluorine NMR signal. researchgate.net The unique electronic properties of this compound make it a relevant structure for such applications in molecular recognition and sensing.

Application in C-C Bond Formations (e.g., C-Alkylation, Allylation, Mannich Reaction)

While arylboronic acids are most famously used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, their catalytic functions extend to other types of C-C bond formations. Boronic acid catalysis can be employed in the direct functionalization of alcohols, which serve as precursors for C-C bond-forming reactions. For example, a dual catalytic system merging boronic acid catalysis with chiral amine catalysis has been developed for the direct asymmetric allylation of branched aldehydes with allylic alcohols, enabling access to valuable all-carbon quaternary centers. ualberta.ca

In these transformations, the boronic acid activates the allylic alcohol, facilitating the formation of a carbocation intermediate that can then be intercepted by a nucleophile. umanitoba.ca Although the general principle of boronic acid catalysis has been applied to reactions like allylation, specific documented examples detailing the use of this compound in C-alkylation, allylation, or Mannich reactions are not widely reported in the current literature. However, its capacity for alcohol activation suggests its potential applicability in these areas.

Enantioselective and Diastereoselective Processes via Boronic Acid Catalysis

The structural features of fluorinated pyridine boronic acids have been successfully leveraged in stereoselective synthesis. A notable application is the rhodium-catalyzed asymmetric reductive Heck reaction for the synthesis of enantioenriched 3-piperidines, where 2-fluoro-pyridine boronic acids were used as coupling partners. These reactions achieved high levels of stereoinduction, demonstrating that the fluoropyridine boronic acid moiety is compatible with and contributes to highly stereocontrolled transformations. nih.gov

The interaction between boronic acids and chiral diols, such as those in saccharides, can also be exploited for chiroselective synthesis. The formation of diastereomeric boronate esters can influence the stereochemical outcome of subsequent reactions. For example, the complexation of saccharides with bipyridine-diboronic acids has been shown to transcribe the sugar's chirality to a cobalt complex, resulting in an enantiomeric excess of one isomer. rsc.org Furthermore, computational studies and experimental results in other systems have shown that electrostatic interactions involving fluorine atoms can play a key role in controlling the enantioselectivity of catalytic reactions. nih.gov These examples underscore the potential of this compound as a reagent or ligand in the development of new enantioselective and diastereoselective methodologies.

Table 2: Examples of Fluorinated Boronic Acids in Stereoselective Synthesis

| Reaction Type | Role of Fluorinated Boronic Acid | Compound Class Mentioned | Stereochemical Outcome |

| Rh-catalyzed Asymmetric Reductive Heck | Nucleophilic coupling partner | 2-Fluoro-pyridine boronic acids | High levels of stereoinduction in 3-piperidine products. nih.gov |

| Chiroselective Synthesis | Transcription of chirality from saccharides | 2,2′-Bipyridine-4,4′-diboronic acid | Enantiomeric excess of Δ- or Λ-[Co(bpy)₃]³⁺ complex. rsc.org |

| Organoboron Addition to Fluoroketones | Substrate (demonstrates principle) | Not applicable | Ammonium-organofluorine interactions control enantioselectivity. nih.gov |

Oxidation Reactions and Derivative Formation

Boronic acids are organoboron compounds that can be considered products of the oxidation of boranes. wiley-vch.de They generally exhibit good stability towards atmospheric oxidation compared to the corresponding borinic acids. wiley-vch.de The boronic acid group itself is a versatile functional handle that can be converted into a wide array of derivatives.

The most common derivatization involves the reaction with alcohols or diols to form boronate esters, a reversible reaction discussed in section 3.3.4. Beyond esterification, the boronic acid moiety can be transformed into other boron-containing functional groups, such as borinic acids [R₂B(OH)] and their derivatives. mdpi.com Various synthetic protocols exist for the preparation of boronic acid derivatives, often involving protection of the boronic acid as a boronate ester (e.g., a pinacol (B44631) ester) followed by modification of other parts of the molecule and subsequent deprotection. nih.gov The C-B bond in this compound can also be cleaved under specific oxidative conditions (e.g., using reagents like sodium perborate) to install a hydroxyl group, effectively making the boronic acid a synthon for a phenol.

Substitution Reactions Involving the Fluorine Atom

The fluorine atom on the pyridine ring of this compound is attached to an electron-deficient aromatic system, which can influence its reactivity. In principle, it can be susceptible to nucleophilic aromatic substitution (SNAr), although the C-F bond is strong and such substitutions often require harsh conditions or highly activated substrates.

The feasibility of SNAr at the 3-position of a pyridine ring is demonstrated by the synthesis of the related compound, methyl 3-fluoropyridine-4-carboxylate. This synthesis was achieved by the nucleophilic aromatic substitution of a nitro group at the 3-position with a fluoride (B91410) anion. nih.govresearchgate.net This reaction confirms the electrophilic nature of this position on the pyridine ring, suggesting that a fluorine atom located there could potentially act as a leaving group in the presence of a suitable strong nucleophile. Additionally, the reactivity of C-F bonds in fluoro-azaarenes has been exploited in aryne-induced three-component coupling reactions, highlighting a pathway for the transformation of such compounds. nih.gov

Computational Chemistry and Mechanistic Studies

Computational studies have become an invaluable tool for understanding the intricate mechanisms of reactions involving boronic acids. For fluorinated arylboronic acids, computational methods provide deep insights into reaction pathways and the role of the fluorine substituent. Detailed computational studies have been used to understand a fluoride-induced activation mode of boronic acids in three-component coupling reactions involving arynes. These studies helped to elucidate the reaction mechanism and explain the observed reactivity, fully supporting the experimental findings. nih.gov

Mechanistic proposals for complex catalytic cycles, such as the Rh-catalyzed asymmetric synthesis of piperidines involving fluoropyridine boronic acids, are also often supported by computational analysis of potential intermediates and transition states. nih.gov In the context of boronic acid catalysis, mechanistic studies have revealed the contrasting nature of key tetravalent boron intermediates in nucleophilic versus electrophilic activation manifolds. nih.gov Such computational and mechanistic investigations are crucial for the rational design of new catalysts and for optimizing reaction conditions for transformations involving this compound.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the intricate details of reaction mechanisms at the molecular level. nih.govresearchgate.net In the context of reactions involving this compound, particularly the widely employed Suzuki-Miyaura cross-coupling, DFT calculations provide invaluable information on the energetics and geometries of various species along the reaction coordinate. nih.govmdpi.com

The Suzuki-Miyaura reaction catalyzed by a palladium complex generally proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov DFT studies on analogous systems, such as the coupling of phenylboronic acid with bromobenzene, have established that the transmetalation step is often the rate-determining step, with a significant activation energy barrier. nih.gov

For the reaction of this compound, the presence of the fluorine atom and the pyridine nitrogen introduces specific electronic effects that influence the reaction pathway. The electron-withdrawing nature of the fluorine atom and the pyridine ring can affect the acidity of the boronic acid and the nucleophilicity of the organic group to be transferred. elsevierpure.com

Computational models of the Suzuki-Miyaura reaction involving substituted boronic acids reveal the crucial role of the base in activating the boronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). researchgate.net This activation is essential for the subsequent transmetalation with the palladium complex. DFT calculations can map out the energy profile of this activation step and the subsequent transfer of the 3-fluoropyridin-4-yl group to the palladium center.

A hypothetical energy profile for a Suzuki-Miyaura coupling reaction involving this compound, derived from general DFT studies of similar reactions, is presented below. The values are illustrative and represent typical energy barriers for each step.

| Reaction Step | Intermediate/Transition State | Relative Energy (kcal/mol) | Activation Barrier (ΔE‡) (kcal/mol) |

| Oxidative Addition | Pd(0)L2 + Ar-X → Ar-Pd(II)L2-X | 0 → -10.5 | 15.2 |

| Transmetalation | Ar-Pd(II)L2-X + Ar'-B(OH)3⁻ → [Ar-Pd-Ar'] | -10.5 → -15.0 | 20.4 |

| Reductive Elimination | [Ar-Pd-Ar'] → Ar-Ar' + Pd(0)L2 | -15.0 → -35.0 | 17.7 |

This interactive table provides a simplified representation of the energetic landscape of a typical Suzuki-Miyaura cross-coupling reaction. The specific values for this compound would require dedicated computational studies.

DFT calculations also allow for the detailed structural analysis of intermediates and transition states, including bond lengths, bond angles, and charge distributions. This information is critical for understanding the subtle electronic and steric factors that govern the reactivity and selectivity of the transformation.

Spectroscopic Investigations of Intermediates and Transition States

While DFT provides a theoretical framework, spectroscopic techniques offer experimental evidence for the existence and structure of reaction intermediates. The direct observation of transient species in a catalytic cycle is challenging but can be achieved using specialized techniques under controlled conditions.

For reactions involving boronic acids, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. elsevierpure.com It can be used to monitor the conversion of the boronic acid to the corresponding boronate species upon addition of a base, providing insights into the pre-transmetalation steps of the Suzuki-Miyaura reaction. The chemical shift in ¹¹B NMR is sensitive to the coordination environment of the boron atom, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate.

In studies of related pyridylboronic acids, spectrophotometric and ¹¹B NMR methods have been employed to determine the pKa values associated with both the pyridine moiety and the boronic acid group. elsevierpure.com This information is crucial for understanding the speciation of the boronic acid under different reaction conditions and its reactivity.

Furthermore, advanced spectroscopic techniques such as in-situ Infrared (IR) spectroscopy and stopped-flow UV-Vis spectroscopy can be employed to monitor the formation and consumption of key intermediates in real-time. While specific spectroscopic studies on the intermediates of reactions involving this compound are not extensively reported in the literature, the principles from studies of similar boronic acids can be applied. For instance, the formation of palladium-bound intermediates can be inferred from changes in the vibrational frequencies of the pyridine ring or the C-B bond.

The combination of computational and spectroscopic methods provides a comprehensive picture of the reaction mechanism. DFT can predict the structures and energies of intermediates, while spectroscopy can provide the experimental validation. This synergistic approach is essential for the rational design of more efficient and selective catalytic systems for transformations involving this compound.

Applications in Medicinal Chemistry and Drug Discovery

Role as a Key Building Block in Pharmaceutical Synthesis

3-Fluoropyridine-4-boronic acid hydrate (B1144303) serves as a versatile building block in organic synthesis, particularly in the creation of novel pharmaceutical compounds. chemimpex.com Its utility is most prominent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemimpex.com This reactivity allows chemists to connect the 3-fluoropyridinyl group to various other molecular scaffolds, a crucial step in constructing complex drug candidates. chemimpex.comresearchgate.net

The presence of the fluorine atom on the pyridine (B92270) ring can enhance the compound's reactivity and selectivity in these coupling reactions. chemimpex.com Furthermore, incorporating a fluorinated pyridine motif into a drug molecule can favorably alter its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Researchers utilize this building block to facilitate the development of new compounds with potentially improved biological activity, thereby expanding the possibilities for innovative drug discovery. chemimpex.comrsc.org Boronic acids, in general, are valued in synthetic chemistry for their stability, versatile reactivity, and relatively low toxicity, making them ideal intermediates in multi-step syntheses of therapeutic agents. nih.gov

Development of Novel Therapeutic Agents

The structural attributes of 3-Fluoropyridine-4-boronic acid hydrate make it an attractive starting point for the development of new therapeutic agents. chemimpex.com Boronic acid compounds have been successfully developed into potent enzyme inhibitors and agents for cancer therapy. nih.gov The pyridine ring is a common feature in many biologically active compounds, and its combination with a boronic acid group provides a scaffold for creating drugs that can interact with a variety of biological targets.

For instance, the synthesis of novel pyridine-thiazole hybrid molecules has yielded compounds with significant antiproliferative activity against various cancer cell lines, including leukemia, colon, and breast cancer. mdpi.com The development of such complex molecules often relies on the use of versatile building blocks like 3-fluoropyridine-4-boronic acid to introduce specific chemical features necessary for therapeutic efficacy. chemimpex.commdpi.com The ability to use this compound in reactions like the Suzuki coupling allows for the systematic modification of a lead compound's structure to optimize its potency and selectivity as a therapeutic agent. chemimpex.com

Design of Proteasome Inhibitors for Cancer Therapy

The ubiquitin-proteasome pathway is a critical regulator of intracellular protein degradation, and its inhibition has become a validated strategy in cancer therapy. nih.govnih.gov Boronic acids are a key class of compounds used to design proteasome inhibitors due to their unique ability to interact with the active site of the proteasome. nih.govresearchgate.net The first-in-class proteasome inhibitor approved for treating multiple myeloma, Bortezomib (B1684674), is a dipeptidyl boronic acid. nih.govnih.govtum.de This has spurred the development of next-generation proteasome inhibitors, many of which are based on the boronic acid pharmacophore. nih.govprotheragen.com

While not a direct therapeutic agent itself, this compound serves as a crucial precursor for synthesizing these complex inhibitors. The 3-fluoropyridine (B146971) moiety can be incorporated into the inhibitor's structure to form specific interactions within the enzyme's binding pockets, potentially enhancing selectivity and potency. tum.de

Derivatives synthesized using boronic acid building blocks have demonstrated potent inhibition of cancer cell growth. For example, novel boronic acid-containing ROCK inhibitors have been shown to inhibit the migration of breast cancer cells at low concentrations. nih.gov Similarly, tyropeptin-boronic acid derivatives have been found to suppress tumor growth in animal models of human multiple myeloma. researchgate.net The synthesis of novel pyridine derivatives containing other heterocyclic rings, a process that can utilize precursors like 3-Fluoropyridine-4-boronic acid, has also yielded compounds with significant cytotoxic activity against human cancer cell lines. researchgate.net

The table below summarizes the activity of selected boronic acid-containing compounds against cancer cell lines, illustrating the therapeutic potential of this chemical class.

| Compound Class | Cancer Cell Line | Observed Effect |

| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | IC50 of 0.57 µM |

| 3H-pyrazolo[4,3-f]quinoline boronic acid | MDA-MB-231 (Breast) | Inhibition of cell migration |

| Tyropeptin-boronic acid derivatives | Multiple Myeloma | Tumor growth suppression |

| 2,5-disubstituted 1,3,4-oxadiazole-pyridine | MCF7 (Breast) | Growth inhibitory properties |

This table is for illustrative purposes and showcases the activity of compounds derived from synthetic pathways that may involve boronic acid building blocks.

The mechanism by which boronic acid-based inhibitors function involves the direct targeting of the proteasome's catalytic activity. nih.gov The proteasome has three main types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), associated with the β5, β2, and β1 subunits, respectively. nih.gov Boronic acid inhibitors like Bortezomib primarily and reversibly inhibit the chymotrypsin-like activity of the β5 subunit. nih.govnih.govtum.de

The boron atom in the boronic acid group forms a stable, reversible covalent bond with the hydroxyl group of the catalytic threonine residue (Thr1) in the proteasome's active site. nih.govtum.de This interaction effectively blocks the enzyme's ability to degrade proteins, leading to an accumulation of regulatory proteins that can trigger programmed cell death (apoptosis) in cancer cells. nih.gov The design of new inhibitors often involves modifying the peptide backbone or other structural elements attached to the boronic acid to optimize interactions with the proteasome's binding pockets and improve selectivity for the β5 subunit. tum.de

Enzyme Inhibition Studies

Boronic acids are a well-established class of enzyme inhibitors, with applications extending beyond the proteasome. nih.govresearchgate.net Their inhibitory power stems from the ability of the boron atom to mimic the tetrahedral transition state of enzyme-catalyzed hydrolysis reactions. researchgate.net The boron atom, being a Lewis acid, can accept a pair of electrons from a nucleophilic residue (like serine or threonine) in an enzyme's active site, forming a stable, tetrahedral adduct that blocks the enzyme's function. researchgate.netnih.gov

This property has led to the development of boronic acid-based inhibitors for various enzyme classes, including serine proteases and metalloproteases. researchgate.net The versatility of building blocks like this compound allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against a wide range of enzymatic targets. chemimpex.com

Hypoxia, or low oxygen level, is a common feature of solid tumors and is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1 (HIF-1). nih.gov The alpha subunit of this factor, HIF-1α, is typically degraded under normal oxygen conditions but becomes stabilized in hypoxic cancer cells. frontiersin.orgmdpi.com Stabilized HIF-1α promotes tumor progression by activating genes involved in angiogenesis, cell proliferation, and metabolic adaptation. nih.govmdpi.comnih.gov Consequently, inhibiting HIF-1α is a promising strategy for cancer therapy. mdpi.comnih.gov

The development of small molecule inhibitors targeting the HIF-1α pathway is an active area of research. nih.gov Synthetic strategies to create such inhibitors often involve heterocyclic scaffolds, including quinolines and pyridines. nih.gov Building blocks like this compound are instrumental in constructing libraries of novel heterocyclic compounds that can be tested for their ability to inhibit HIF-1α protein synthesis or accumulation in cancer cells. nih.gov Studies have shown that compounds designed with such scaffolds can effectively decrease hypoxia-induced accumulation of HIF-1α protein, leading to suppressed metastasis and proliferation and increased apoptosis in cancer cells. nih.gov

Protease Inhibition for Viral Infections and Cancer

Boronic acids are a well-established class of compounds that function as potent inhibitors of proteases, enzymes that play critical roles in the progression of diseases like cancer and viral infections. nih.govresearchgate.netnih.gov They function by mimicking the tetrahedral transition state of peptide bond hydrolysis, forming a stable, reversible covalent bond with key amino acid residues (often serine) in the enzyme's active site. researchgate.netnih.gov

In cancer therapy, the most prominent example is the proteasome inhibitor Bortezomib (Velcade), a dipeptidyl boronic acid approved for treating multiple myeloma. nih.govrsc.org The boronic acid moiety in Bortezomib is crucial for its mechanism of action, which involves binding to the proteasome's active site and disrupting the degradation of proteins that regulate cell growth and apoptosis. nih.gov Similarly, boronic acid derivatives have been investigated as inhibitors for other cancer-related enzymes, such as Prostate-Specific Antigen (PSA), a serine protease highly expressed in prostate cancer. nih.gov

In the context of viral infections, protease inhibitors are a cornerstone of antiviral therapy, particularly for HIV and Hepatitis C Virus (HCV). nih.govmdpi.com Virus-encoded proteases are essential for the viral life cycle, as they process viral polyproteins into functional units necessary for replication and maturation. nih.govmdpi.com Boronic acid-based inhibitors have been designed to target these viral proteases, showing efficacy against flaviviruses like Zika, West Nile, and Dengue virus. mdpi.com While this compound serves as a building block for potential therapeutic agents, specific protease inhibitors developed directly from this compound are not extensively detailed in current research literature.

| Drug/Compound Class | Target Protease | Therapeutic Area |

| Bortezomib | 26S Proteasome | Cancer (Multiple Myeloma) nih.govrsc.org |

| Peptidyl Boronic Acids | Prostate-Specific Antigen (PSA) | Cancer (Prostate) nih.gov |

| Dipeptidic Boronic Acids | Flaviviral Proteases (e.g., Zika, Dengue) | Viral Infections mdpi.com |

| Various | HIV Protease, HCV NS3/4A Protease | Viral Infections nih.govmdpi.com |

Modulation of Biological Activity through Fluorine Substitution

The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govsci-hub.box

A primary reason for introducing fluorine into a drug candidate is to improve its metabolic stability. nih.govsci-hub.box The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. researchgate.net By strategically placing a fluorine atom at a metabolically vulnerable position on a molecule—a process known as "metabolic blocking"—chemists can prevent or slow down its breakdown in the body. nih.gov This can lead to improved pharmacokinetic properties, such as a longer half-life and greater bioavailability. ikprress.org

The fluorine atom in this compound can confer this advantage to the molecules it is used to synthesize. researchgate.net Studies on related compounds, such as [¹⁸F]3-Fluoro-4-aminopyridine, have investigated their metabolic pathways, identifying the specific CYP450 enzymes responsible for their degradation. nih.gov Such research underscores the importance of understanding how fluorination impacts metabolism, even though it may not always prevent it entirely. nih.govnih.gov The introduction of fluorine can also alter a molecule's acidity (pKa) and conformation, which can further influence its biological activity and pharmacokinetic profile. sci-hub.box It is thought that boronic acid derivatives may also reduce first-pass metabolism by reversibly binding to sugar molecules, preventing metabolic processes like glucuronidation. nih.gov

| Property Modified by Fluorination | Effect | Pharmacological Consequence |

| Metabolic Lability | Blocks sites of enzymatic oxidation (e.g., by CYP450s). researchgate.net | Increased metabolic stability, longer drug half-life. nih.gov |

| Binding Affinity | Can enhance interactions with target proteins. nih.govikprress.org | Improved potency and selectivity. researchgate.net |

| Physicochemical Properties | Alters pKa, lipophilicity, and molecular conformation. sci-hub.box | Modified absorption, distribution, and solubility. sci-hub.box |

Improved Binding Affinity to Biological Targets

The ability of a drug molecule to bind effectively to its biological target is a primary determinant of its therapeutic efficacy. The incorporation of the 3-fluoropyridinyl-4-boronic acid moiety into drug candidates can significantly enhance this binding affinity through a combination of interactions.

The boronic acid group is a key player in this context. It is well-established that boronic acids can form reversible covalent bonds with nucleophilic residues, such as the hydroxyl groups of serine or threonine, often found in the active sites of enzymes. This transient covalent interaction can lead to a more prolonged and stable engagement with the target protein compared to non-covalent interactions, resulting in improved potency.

Furthermore, the fluorine atom on the pyridine ring, owing to its high electronegativity, can participate in various non-covalent interactions that strengthen the binding of a ligand to its target. These interactions include hydrogen bonds, dipole-dipole interactions, and the formation of halogen bonds. The strategic placement of a fluorine atom can thus create additional anchor points within the binding pocket of a biological target, leading to a more favorable binding free energy. The synergistic effect of the boronic acid's covalent bonding potential and the fluorine atom's capacity for strong non-covalent interactions makes this compound a valuable building block for designing potent and selective inhibitors.

| Interaction Type | Contributing Moiety | Potential Interacting Residues | Effect on Binding |

| Reversible Covalent Bonding | Boronic Acid | Serine, Threonine | Increased potency and duration of action |

| Hydrogen Bonding | Fluorine, Boronic Acid | Polar amino acids | Enhanced binding affinity |

| Dipole-Dipole Interactions | Fluorine | Polar amino acids | Increased binding strength |

| Halogen Bonding | Fluorine | Electron-donating atoms (e.g., oxygen, nitrogen) | Improved selectivity and affinity |

Influence on Electronic and Steric Properties

The introduction of the 3-fluoropyridinyl-4-boronic acid moiety into a molecule imparts distinct electronic and steric characteristics that can be strategically exploited in drug design.

From an electronic standpoint, the fluorine atom is a strong electron-withdrawing group. Its presence on the pyridine ring significantly alters the electron distribution of the aromatic system. This can have several important consequences for a drug candidate. For instance, it can modulate the pKa of nearby functional groups, which can be crucial for optimizing ionization at physiological pH and thereby improving cell permeability and target engagement. The electron-withdrawing nature of fluorine can also enhance the acidity of the boronic acid, potentially influencing its reactivity and interaction with target nucleophiles.

Sterically, the fluorine atom is relatively small, often considered a bioisostere of a hydrogen atom. This means that its introduction does not significantly increase the bulk of the molecule, allowing it to be incorporated into sterically constrained binding sites without causing unfavorable steric clashes. The boronic acid group, while larger than a hydrogen atom, has a defined geometry that can be accommodated in many active sites. The interplay of these electronic and steric factors allows for fine-tuning of a molecule's properties to achieve the desired biological activity and pharmacokinetic profile.

| Property | Influence of Fluorine | Influence of Boronic Acid | Overall Impact on Drug Candidate |

| Electronic | Strong electron-withdrawing effect, modulates pKa | Lewis acidic character | Optimized ionization, enhanced target interaction |

| Steric | Small size (bioisostere of hydrogen) | Defined geometry | Access to sterically constrained binding sites |

Development of Boron-Containing Pharmaceuticals